molecular formula C8H14N2S B14396728 N,N-Diethyl-6H-1,3-thiazin-2-amine CAS No. 89996-26-9

N,N-Diethyl-6H-1,3-thiazin-2-amine

Cat. No.: B14396728
CAS No.: 89996-26-9
M. Wt: 170.28 g/mol
InChI Key: FHLDWRGYBDFMBN-UHFFFAOYSA-N
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Description

N,N-Diethyl-6H-1,3-thiazin-2-amine is a chemical compound with the molecular formula C8H14N2S It features a six-membered ring containing nitrogen and sulfur atoms, making it a heterocyclic amine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Diethyl-6H-1,3-thiazin-2-amine typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of diethylamine with a suitable thioamide precursor. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and under reflux conditions to facilitate the formation of the thiazine ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques, such as distillation and crystallization, may also be employed to achieve high-quality product.

Chemical Reactions Analysis

Types of Reactions

N,N-Diethyl-6H-1,3-thiazin-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.

    Substitution: The nitrogen and sulfur atoms in the thiazine ring can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids. The reactions are typically carried out at room temperature or slightly elevated temperatures.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of N- or S-substituted derivatives.

Scientific Research Applications

N,N-Diethyl-6H-1,3-thiazin-2-amine has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and receptor binding.

    Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N,N-Diethyl-6H-1,3-thiazin-2-amine involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • N,N-Dimethyl-6H-1,3-thiazin-2-amine
  • N,N-Diethyl-6H-1,3-thiazin-4-amine
  • N,N-Diethyl-6H-1,3-oxazin-2-amine

Uniqueness

N,N-Diethyl-6H-1,3-thiazin-2-amine is unique due to its specific substitution pattern and the presence of both nitrogen and sulfur in the ring. This combination imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

CAS No.

89996-26-9

Molecular Formula

C8H14N2S

Molecular Weight

170.28 g/mol

IUPAC Name

N,N-diethyl-6H-1,3-thiazin-2-amine

InChI

InChI=1S/C8H14N2S/c1-3-10(4-2)8-9-6-5-7-11-8/h5-6H,3-4,7H2,1-2H3

InChI Key

FHLDWRGYBDFMBN-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=NC=CCS1

Origin of Product

United States

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